Increased Lipophilicity vs. Direct 4‑Methoxyphenyl Analog – clogP Comparison
The target compound (4‑methoxybenzyl urea) exhibits a computed logP (clogP) of 2.93, versus 2.41 for the direct 4‑methoxyphenyl urea analog CAS 946300‑24‑9 (identical core scaffold but lacking the methylene spacer between urea NH and the 4‑methoxyphenyl ring) [1]. This +0.52 log unit increase is attributable to the additional methylene group and benzyl orientation. Higher logP correlates with improved membrane permeability in class‑level ADME models, though also with potential increased plasma protein binding [2]. Procurement of the 4‑methoxybenzyl variant should be prioritized when higher intrinsic permeability is desired in cell‑based phenotypic screens.
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP = 2.93 |
| Comparator Or Baseline | CAS 946300-24-9 (4‑methoxyphenyl analog): clogP ≈ 2.41 |
| Quantified Difference | ΔclogP = +0.52 log units |
| Conditions | Computed using consensus clogP algorithm (ECBD / sildrug platform) |
Why This Matters
A half-log increase in clogP can meaningfully shift cellular permeability in passive diffusion assays, influencing intracellular target engagement when both compounds are screened in parallel.
- [1] EOS20508 Compound Data Sheet. sildrug.ibb.waw.pl – ECBD Database. Retrieved 2026-04-29. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
